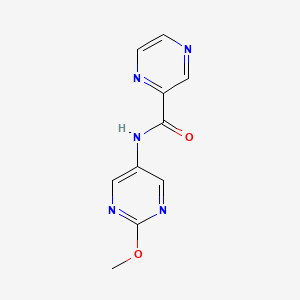

N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide

Description

N-(2-Methoxypyrimidin-5-yl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a pyrazine core linked to a substituted pyrimidine ring via a carboxamide bridge. The methoxy group on the pyrimidine ring may influence lipophilicity, electronic properties, and target binding, distinguishing it from other derivatives.

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c1-17-10-13-4-7(5-14-10)15-9(16)8-6-11-2-3-12-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCPBDVQPCMDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide typically involves the coupling of a pyrimidine derivative with a pyrazine derivative. One common method is the Suzuki reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This method is favored for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki reactions under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures, with careful monitoring of reaction parameters to optimize the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Representative Pyrazine-2-Carboxamide Derivatives

Antimycobacterial Activity

- 5-(Hexylamino)-N-(p-tolyl)pyrazine-2-carboxamide (4d): MIC = 1.56 µg/mL against Mycobacterium tuberculosis H37Ra, with selectivity index (SI) >10 .

- 5-(Butylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1b): Broad-spectrum activity against three mycobacterial strains (MIC = 3.13 µg/mL) .

- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide : 65% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL .

Enzyme Inhibition

- N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) : Potent MAO-B inhibitor (IC50 = 0.78 µM, Ki = 94.52 nM) with competitive inhibition and selectivity index >120 .

Physicochemical Properties

- Melting Points: Vary with substituent bulk. For example, 5-(heptylamino)-N-(3-CF3-phenyl) melts at 148–149°C, while 5-(propylamino) derivatives melt at 155–156°C .

- Electronic Effects : Electron-withdrawing groups (e.g., CF3, Cl) enhance target binding and stability .

Table 3: Physicochemical Comparison

Structure-Activity Relationships (SAR)

- Alkylamino Chains: Longer chains (e.g., hexylamino) correlate with improved antimycobacterial activity but may reduce selectivity .

- Halogenation : Chlorine at pyrazine 5- or 6-positions enhances antifungal and photosynthesis-inhibiting activity .

- Aryl Substituents : Trifluoromethyl or halogens on the phenyl ring improve binding to hydrophobic enzyme pockets .

Biological Activity

N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyrazinamide, characterized by the presence of a pyrimidine moiety. Its structure can be represented as follows:

The compound primarily acts by inhibiting the growth and replication of Mycobacterium tuberculosis . It does this through the following mechanisms:

- Target Enzyme : The compound is converted into an active form by the pyrazinamidase enzyme present in M. tuberculosis, leading to the formation of pyrazinoic acid, which disrupts bacterial fatty acid synthesis essential for cell growth.

- pH Dependency : Its activity is notably effective at slightly acidic pH levels, which is relevant in the context of the intracellular environment of M. tuberculosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against M. tuberculosis positions it as a potential candidate for tuberculosis treatment.

Anticancer Properties

The compound has been studied for its anticancer effects, particularly against leukemia cells. For instance, a study on a related pyrazine derivative demonstrated significant inhibition of cell viability in human leukemia K562 cells with an IC50 value of 25 μM after 72 hours of treatment. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Study 1: Anticancer Activity

A recent study investigated the effects of pyrazine derivatives on K562 leukemia cells. The findings revealed that treatment with varying concentrations led to:

- Cell Viability Reduction : The compound reduced cell viability significantly.

- Apoptosis Induction : Morphological changes indicative of apoptosis were observed, confirmed by Hoechst staining and Annexin-V/PI assays.

- Gene Expression Changes : The study noted a decrease in anti-apoptotic Bcl2 and Survivin levels alongside an increase in pro-apoptotic Bax levels post-treatment .

Study 2: Antimicrobial Efficacy

Another research initiative focused on the antimicrobial properties of this compound against M. tuberculosis. This study highlighted:

| Parameter | Value |

|---|---|

| Inhibition Concentration | Effective at low μM levels |

| pH Level for Activity | Slightly acidic |

| Mechanism | Fatty acid synthesis inhibition |

Q & A

Q. Advanced

- Molecular docking (AutoDock, Glide) : Predicts binding modes and key residues (e.g., MAO-B’s FAD-binding pocket).

- Molecular dynamics simulations (GROMACS) : Assesses stability of ligand-protein complexes over time.

- Free-energy calculations (MM/GBSA) : Quantifies binding affinities for SAR refinement .

How can crystallographic data resolve structural ambiguities in the compound?

Advanced

Single-crystal X-ray diffraction:

- Confirms bond lengths/angles and hydrogen-bonding networks.

- Identifies polymorphism or solvatomorphism affecting solubility.

Example: N-(quinolin-8-yl)pyrazine-2-carboxamide’s crystal structure revealed intramolecular N–H⋯N bonds critical for conformational stability .

How should contradictory bioactivity data (e.g., in vitro vs. in silico results) be addressed?

Q. Advanced

- Dose-response validation : Re-test compounds at varying concentrations to rule out false positives.

- Off-target screening : Use proteome-wide assays (e.g., kinase panels) to identify non-specific interactions.

- Metabolic stability assays : Evaluate compound degradation in liver microsomes, which may explain reduced in vivo efficacy .

What comparative analyses differentiate this compound from structural analogs?

Q. Advanced

| Analog | Key Structural Differences | Biological Impact |

|---|---|---|

| N-(quinolin-8-yl)pyrazine-2-carboxamide | Quinoline substitution | Altered intramolecular hydrogen bonding |

| 6-Methyl-N-(quinolin-4-yl)pyrazine-2-carboxamide | Methyl group position | Enhanced MAO-B selectivity |

How is stability under physiological conditions assessed?

Q. Advanced

- pH-dependent stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determines thermal stability for storage recommendations.

- Light exposure tests : UV-vis spectroscopy tracks photodegradation products .

What role do substituents play in modulating physicochemical properties?

Q. Advanced

- Methoxy group (pyrimidine) : Enhances solubility via polar interactions but may reduce membrane permeability.

- Pyrazine core : Increases π-π stacking with aromatic enzyme residues, improving binding affinity.

- Electron-withdrawing groups (e.g., -NO₂) : Improve antimycobacterial activity but may increase cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.